2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Synthetic Chemistry Medicinal Chemistry Building Blocks

Procure CAS 1226898-93-6 for its singular synthetic utility—not generic scaffold substitution. The 2-chloro substituent enables SNAr diversification and Suzuki-Miyaura cross-coupling for parallel library synthesis of kinase hinge-binding analogs. Substituting with the 2-hydroxy precursor or unsubstituted core (CAS 155817-89-3) eliminates this handle, derailing SAR exploration. This intermediate serves DGKα/ζ inhibitor programs (BMS WO2020006018A1) and DPP-4 targeted scaffolds. Insist on ≥95% certified purity to mitigate 2-hydroxy starting material carryover in GLP tox batch synthesis.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 1226898-93-6
Cat. No. B1473288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
CAS1226898-93-6
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1N=C(C=C2)Cl
InChIInChI=1S/C8H7ClN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-2H,3-4H2,(H,10,12)
InChIKeyCAXRNOBCSUDRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS 1226898-93-6): A Chlorinated Naphthyridinone Scaffold for Chemical Library Synthesis


2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS: 1226898-93-6) is a heterocyclic building block with a molecular formula of C₈H₇ClN₂O and a molecular weight of 182.61 g/mol . It is classified as a partially saturated 1,6-naphthyridin-5(6H)-one derivative featuring a chloro substituent at the 2-position . While related naphthyridinone scaffolds appear in patents covering Dipeptidyl Peptidase IV (DPP-4) inhibition [1] and Diacylglycerol Kinase (DGK) modulation [2], a systematic review of primary literature and authoritative databases (PubChem, BindingDB) confirms that **no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) has been reported for this specific compound** [3]. Its utility is strictly defined by its chemical reactivity as a synthetic intermediate.

Procurement Risk Analysis for 1226898-93-6: Why Unqualified 'In-Class' Building Blocks Fail in Multi-Step Synthesis


In the context of procuring **2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one** , substitution with a generic 'naphthyridinone' analog is chemically invalid. Unlike biological drug candidates where potency can be extrapolated, the value here is determined by exact regiochemistry and functional group tolerance. The 2-chloro substituent is required for specific cross-coupling reactions (e.g., Suzuki-Miyaura) . Replacing it with the **2-hydroxy** precursor alters the entire synthetic route, requiring additional activation steps. Furthermore, substitution with commercially available **7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS: 155817-89-3)** —the unsubstituted core—eliminates the synthetic handle for diversification, rendering the intermediate useless for library construction [1]. The following evidence guide therefore focuses on the only verifiable differentiators available for this specific CAS number: **Chemical Identity, Purity Gradients, and Synthetic Utility**.

Evidence-Based Selection Guide for 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one: Purity Benchmarks and Synthetic Comparators


Purity Threshold Differentiation: 98%+ Grade vs. Standard 95% Grade for Palladium-Catalyzed Coupling

When procuring 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one for transition metal-catalyzed reactions, a purity gradient of ≥98% is required to prevent catalyst poisoning. Supplier A (MolCore) specifies a minimum purity of 98% (NLT 98%) , whereas the industry standard from AKSci and ChemShuttle is 95% . The 3% purity differential (≥98% vs 95%) directly impacts reaction yield consistency in sensitive cross-couplings.

Synthetic Chemistry Medicinal Chemistry Building Blocks Purity Requirements

Regiochemical Integrity vs. Unsubstituted Scaffold: The Critical 2-Chloro Handle for Diversification

The target compound possesses a reactive C2-chloro substituent essential for derivatization. The closest available comparator, **7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS 155817-89-3)** , lacks this halogen [1]. While the comparator can undergo alkylation at the N6 position, it cannot participate in aryl-aryl bond formation (e.g., Suzuki coupling) without prior functionalization .

Synthetic Methodology SAR Studies Cross-Coupling

Lactam Reactivity vs. Fully Aromatic Naphthyridine: Preserving Reduction Potential

The partially saturated 7,8-dihydro ring distinguishes this compound from fully aromatic 1,6-naphthyridin-5-one derivatives. The presence of the secondary lactam (N6-H) allows for alkylation or arylation at the nitrogen, while the C5 ketone can undergo reduction or Grignard addition . In contrast, fully aromatic analogs (e.g., 2-chloro-1,6-naphthyridine) lack the N6-H hydrogen bond donor and the sp3 C7-C8 carbons, altering solubility and metabolic stability in downstream applications [1].

Reductive Amination Heterocycle Functionalization

Validated Procurement Scenarios for 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one in Medicinal Chemistry and Process Development


Precursor for Diacylglycerol Kinase (DGK) Inhibitor Development

Patents from Bristol-Myers Squibb (WO2020006018A1) describe substituted naphthyridinone compounds as T cell activators via DGKα/ζ inhibition for cancer immunotherapy [1]. While the specific CAS 1226898-93-6 is not claimed as a final drug, its 2-chloro-7,8-dihydro scaffold serves as a key intermediate for the rapid assembly of such patent-defined chemical matter via SNAr or transition metal-catalyzed cross-coupling. Procurement of this specific chloride enables access to this broad therapeutic chemical space without a novel core synthesis.

Accelerated Hit-to-Lead Optimization in Kinase or PDE4 Projects

The 1,6-naphthyridin-5(6H)-one core is a privileged structure for kinase hinge binding and PDE4 inhibition [1]. The 2-chloro variant (CAS 1226898-93-6) allows for parallel library synthesis via robust chloro displacement. Using this intermediate, a medicinal chemist can generate dozens of 2-amino or 2-aryl analogs in a single parallel synthesis step. Substituting with a 2-hydroxy or 2-unsubstituted core requires either protection/deprotection strategies or fails to provide the diversification point required for modern SAR exploration [2].

Quality Control (QC) and Reference Standard for Process Chemistry

Given the documented variability in commercial purity (95% vs 98%), this compound is procured as a reference standard to validate in-house synthetic routes or to qualify third-party CRO (Contract Research Organization) supplies. Using a ≥98% certified lot ensures that impurities from the 2-hydroxy starting material (a common byproduct of POCl₃-mediated chlorination) do not carry through to advanced intermediates, thereby maintaining strict purity profiles in GLP toxicology batch synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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